(Cyclopentylidenemethoxy)(trimethyl)silane
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Overview
Description
(Cyclopentylidenemethoxy)(trimethyl)silane is an organosilicon compound that features a cyclopentylidene group attached to a methoxy group, which is further bonded to a trimethylsilyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylidenemethoxy)(trimethyl)silane typically involves the reaction of cyclopentylidene methanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Cyclopentylidene methanol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentylidenemethoxy)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines are used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with the elimination of the silyl group.
Substitution: Various substituted organosilanes depending on the nucleophile used.
Scientific Research Applications
(Cyclopentylidenemethoxy)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (Cyclopentylidenemethoxy)(trimethyl)silane involves the formation of stable silicon-oxygen bonds. The compound can act as a radical-based reducing agent, where the trimethylsilyl group stabilizes the intermediate radicals formed during the reaction. This stabilization allows for selective and efficient transformations in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopentylidene group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Allyltrimethylsilane: Features an allyl group instead of a cyclopentylidene group.
Uniqueness
(Cyclopentylidenemethoxy)(trimethyl)silane is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other organosilanes may not be as effective.
Properties
CAS No. |
60484-91-5 |
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Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
cyclopentylidenemethoxy(trimethyl)silane |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)10-8-9-6-4-5-7-9/h8H,4-7H2,1-3H3 |
InChI Key |
PESYDKWMGLWLHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=C1CCCC1 |
Origin of Product |
United States |
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